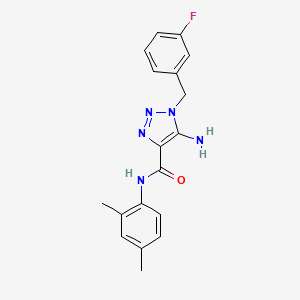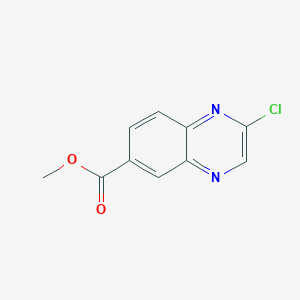
Methyl 2-chloroquinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-chloroquinoxaline-6-carboxylate” is a chemical compound that can be purchased from various suppliers for research purposes .
Synthesis Analysis
Quinoxaline, the core structure of “this compound”, can be synthesized by adopting green chemistry principles . A series of quinoxaline derivatives were efficiently synthesized by convenient and simple procedure in excellent yields using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .Molecular Structure Analysis
The molecular formula of “this compound” is C10H7ClN2O2, and its molecular weight is 222.63 .Chemical Reactions Analysis
Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.63. It is recommended to be stored in an inert atmosphere at 2-8°C .Wirkmechanismus
The mechanism of action of methyl 2-chloroquinoxaline-6-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids and other molecules. In addition, it is thought to inhibit the activity of certain proteins involved in inflammation and cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and other molecules. In addition, it has been found to inhibit the activity of certain proteins involved in inflammation and cell death. It has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-kB, a transcription factor involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-chloroquinoxaline-6-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is not toxic to humans and is relatively inexpensive. On the other hand, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of methyl 2-chloroquinoxaline-6-carboxylate. One potential direction is to further investigate its potential use as an anti-cancer agent. Additionally, further research could be conducted to explore its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Finally, further research could be conducted to investigate its potential use in the treatment of inflammatory conditions such as arthritis and asthma.
Synthesemethoden
Methyl 2-chloroquinoxaline-6-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 2-chloroquinoxaline with methyl 2-chloroacetate to produce 2-chloroquinoxaline-6-carboxylic acid. This is followed by a reaction with sodium hydroxide to form the sodium salt of this compound. The final step involves the reaction of the sodium salt with methyl iodide to form the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloroquinoxaline-6-carboxylate has been studied for its potential use in a variety of scientific and medical applications. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-cancer agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-chloroquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQOHSOVULKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2792368.png)
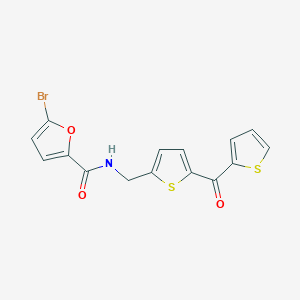
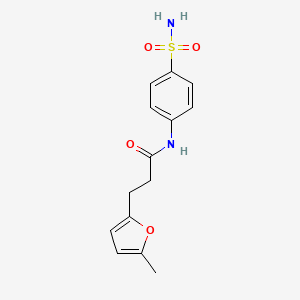
![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)
![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)
![N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2792376.png)

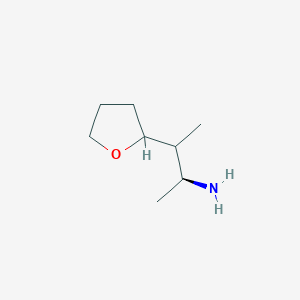
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2792380.png)
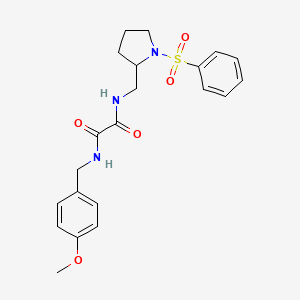
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)
